molecular formula C20H24N2O5S B2882817 4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide CAS No. 1171073-62-3

4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Cat. No. B2882817
CAS RN: 1171073-62-3
M. Wt: 404.48
InChI Key: VZOPBYZEKPZZIY-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide” is a type of substituted urea derivative . These derivatives are known to selectively modulate the cardiac sarcomere, for example by potentiating cardiac myosin . They are useful in the treatment of systolic heart failure including congestive heart failure .


Molecular Structure Analysis

The molecular formula of this compound is C22H33N3O6 . Its average mass is 435.514 Da and its monoisotopic mass is 435.236938 Da .

Scientific Research Applications

Fluorescence Applications

Compounds similar to 4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide have been studied for their fluorescence properties, particularly in the context of zinc(II) detection. Kimber et al. (2003) detailed the synthesis of isomers related to Zinquin ester, a specific fluorophore for Zn(II), and analyzed their bathochromic shift in UV/visible spectra upon addition of Zn(II), indicating potential applications in fluorescence-based detection of metal ions Kimber et al., 2003.

Antimicrobial Study

The antimicrobial activities of compounds structurally related to the specified compound have been explored. For example, Vanparia et al. (2010) synthesized a novel compound and its oxinates, demonstrating significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents Vanparia et al., 2010.

Enzyme Inhibition and Potential Therapeutic Applications

Research has also focused on enzyme inhibitory effects and potential therapeutic applications. Abbasi et al. (2018) synthesized a series of sulfonamides showing inhibitory effects on acetylcholinesterase, suggesting their potential as therapeutic agents for Alzheimer’s disease Abbasi et al., 2018.

Synthesis Methodologies

Methodological advances in the synthesis of complex compounds have been a significant area of study. Tan et al. (2014) developed a Rh(III)-catalyzed annulation method for synthesizing 4-aminoisoquinolone derivatives, demonstrating the compound's role in facilitating novel synthesis approaches Tan et al., 2014.

properties

IUPAC Name

4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-11-17(27-3)8-9-19(14)28(24,25)21-16-7-6-15-5-4-10-22(18(15)12-16)20(23)13-26-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOPBYZEKPZZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

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